Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate
Description
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate (CAS No. 517-184) is a naphthalene derivative featuring a methoxy group at position 6, an ethylidene substituent at the beta position, and an ethyl ester group at the propionate chain. Historically marketed under trade names such as Vallestril (Searle, USA, 1952) and Ercostrol (Erco, Denmark; Green Cross, Japan), this compound was synthesized from precursors like 2-bromo-6-methoxynaphthalene and ethyl bromoisobutyrate via Grignard reactions and esterification . Its structural complexity arises from the naphthalene core modified with multiple alkyl and alkoxy groups, which influence its physicochemical and pharmacological properties.
Properties
CAS No. |
85536-82-9 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl (E)-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoate |
InChI |
InChI=1S/C20H24O3/c1-6-18(20(3,4)19(21)23-7-2)16-9-8-15-13-17(22-5)11-10-14(15)12-16/h6,8-13H,7H2,1-5H3/b18-6+ |
InChI Key |
OUGQIXURPUYNAB-NGYBGAFCSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)/C(=C/C)/C1=CC2=C(C=C1)C=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=CC)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by esterification. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process generally includes the purification of intermediates and the final product through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares a naphthalene backbone with several pharmaceuticals and intermediates, but key substituents differentiate its activity and applications:
Notes:
Pharmacological and Regulatory Considerations
- Target Compound : Historical use in hormone therapy (e.g., Vallestril) suggests estrogenic or progestogenic activity, distinct from NSAIDs like naproxen .
Key Research Findings
- Bioavailability : The ethyl ester group in the target compound may prolong half-life compared to acid analogs, as seen in prodrug designs .
- Stereochemical Influence : Unlike naproxen derivatives (which are chiral), the alpha,alpha-dimethyl group in the target compound eliminates stereochemical variability, simplifying synthesis .
- Thermal Stability : Ethylidene and methyl groups enhance thermal stability, critical for manufacturing processes .
Biological Activity
Ethyl beta-ethylidene-6-methoxy-alpha,alpha-dimethylnaphthalene-2-propionate (commonly referred to as ethyl beta-ethylidene-6-methoxy-α,α-dimethylnaphthalene-2-propionate) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and research findings, providing an authoritative overview based on diverse sources.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 85536-82-9 |
| Molecular Formula | C20H24O3 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | ethyl (E)-3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpent-3-enoate |
Structure
The compound features a complex naphthalene structure with specific substituents that contribute to its unique properties. The methoxy and ethylidene groups play critical roles in its biological interactions.
This compound exhibits its biological effects through interactions with various molecular targets. These interactions can modulate biochemical pathways relevant to cellular functions, including:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly in cell lines associated with cancer.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
Research Findings
-
Antitumor Studies
- In vitro assays have demonstrated that the compound can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. For example, studies on L1210 leukemia cells showed significant cytotoxic effects, with a noted difference in efficacy between various diastereomers of related compounds .
- Biochemical Interactions
-
Comparative Analysis
- When compared to structurally similar compounds, this compound exhibits unique biological profiles that may enhance its therapeutic potential. Its specific substitution pattern allows for distinct interactions at the molecular level.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, the compound was shown to inhibit dihydrofolate reductase (DHFR) in L1210 cells. This inhibition was correlated with reduced cell viability and increased apoptosis rates in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
